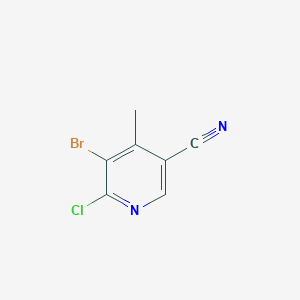

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile

描述

Historical Context of Halogenated Pyridine Derivatives

The development of halogenated pyridine derivatives traces its origins to the late 19th century when researchers first began systematically exploring the modification of aromatic heterocycles. Early investigations into pyridine chemistry revealed the unique electronic properties of this nitrogen-containing aromatic system, which differs fundamentally from benzene in its reactivity patterns. The historical development of pyridine halogenation methods has been marked by significant challenges, particularly in achieving positional selectivity and tolerating diverse functional groups.

The pioneering work in pyridine halogenation began with electrophilic aromatic substitution reactions, which typically favored the 3-position due to the electron-deficient nature of the pyridine ring. However, these early methods suffered from harsh reaction conditions and limited substrate scope, often requiring strong mineral acids and elevated temperatures. The development of more sophisticated halogenation strategies emerged gradually, with researchers recognizing the need for methods that could selectively install halogens at different positions of the pyridine ring.

Halogen migration reactions, first proposed by den Hertog during investigations of 3-bromo-4-ethoxypyridine in 1962, represented a significant advancement in understanding pyridine reactivity patterns. These halogen-dance reactions provided new insights into the dynamic behavior of halogenated pyridines under basic conditions, revealing that halogen substituents could migrate between positions through base-catalyzed mechanisms. This discovery opened new synthetic pathways for accessing regioselectively halogenated pyridines that were otherwise difficult to obtain through direct halogenation methods.

Significance of 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile in Modern Chemical Research

This compound occupies a unique position in contemporary chemical research due to its combination of structural features that enable diverse synthetic transformations and biological applications. The presence of both bromine and chlorine substituents on adjacent positions of the pyridine ring creates a compound with distinctive electronic and steric properties that differentiate it from mono-halogenated analogs. This dual halogenation pattern enhances the compound's reactivity profile and provides multiple sites for selective functionalization through cross-coupling reactions and nucleophilic substitution processes.

The carbonitrile group at the 3-position serves as both an electron-withdrawing substituent that modulates the electronic properties of the pyridine ring and a functional handle for further synthetic elaboration. This nitrile functionality can participate in various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form more complex heterocyclic systems. The strategic placement of this group adjacent to the halogen substituents creates opportunities for regioselective transformations that would be challenging to achieve through alternative synthetic routes.

Recent research has demonstrated the utility of this compound as a versatile building block in medicinal chemistry applications. The compound serves as an important intermediate in the synthesis of pharmaceutical candidates, where the halogen substituents can be selectively replaced with various functional groups to optimize biological activity. Studies have shown that the unique substitution pattern of this compound can enhance binding affinity to biological targets through favorable halogen bonding interactions and improved pharmacokinetic properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄BrClN₂ | |

| Molecular Weight | 231.48 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 2090170-50-4 | |

| Structural Features | Dual halogenation with carbonitrile group |

The compound's significance extends beyond traditional pharmaceutical applications into materials science and industrial chemistry. The electronic properties imparted by the halogen substituents and carbonitrile group make it suitable for applications in electronic materials, where precise control over molecular orbital energies is essential. Research has explored the use of similar pyridine derivatives in the development of organic semiconductors and light-emitting materials, highlighting the broader potential of multi-substituted pyridines in advanced material applications.

Overview of Current Research Landscape

The contemporary research landscape surrounding halogenated pyridines, including compounds like this compound, has been revolutionized by advances in selective halogenation methodologies and computational chemistry. Recent developments have focused on addressing the historical limitations of pyridine halogenation through the design of innovative synthetic strategies that provide precise positional control and broad functional group tolerance.

A significant breakthrough in this field has been the development of phosphine-mediated halogenation methods that enable selective functionalization of the 4-position of pyridines. These methods utilize designed heterocyclic phosphines that are installed as phosphonium salts and subsequently displaced with halide nucleophiles through nucleophilic aromatic substitution pathways. Computational studies have revealed that the phosphine elimination step is rate-determining in these processes, with steric interactions during carbon-phosphorus bond cleavage accounting for differences in reactivity between differently substituted pyridines.

Another major advance has been the development of ring-opening, halogenation, and ring-closing sequences that temporarily transform pyridines into reactive alkene intermediates. These Zincke imine-based methodologies have proven particularly effective for 3-selective halogenation of pyridines, addressing a long-standing challenge in the field. The Zincke imine intermediates undergo highly regioselective halogenation under mild conditions, with the nature of the halogen electrophile influencing the selectivity-determining step.

Current research efforts have also been enhanced by sophisticated computational modeling that provides mechanistic insights into halogenation processes. Density functional theory calculations have elucidated the energetics of various halogenation pathways, revealing the factors that control regioselectivity and reaction efficiency. These computational studies have been instrumental in guiding the design of new halogenation reagents and optimizing reaction conditions for specific synthetic targets.

The application of modern spectroscopic and analytical techniques has further advanced the field by enabling detailed characterization of halogenated pyridines and their reaction intermediates. Advanced nuclear magnetic resonance spectroscopy and mass spectrometry methods have provided unprecedented insights into the structures and properties of these compounds, facilitating the development of more efficient synthetic methodologies and a deeper understanding of structure-activity relationships.

Looking toward the future, research in halogenated pyridine chemistry is increasingly focused on sustainable and environmentally benign synthetic methods. The development of metal-free halogenation protocols and the use of renewable feedstocks represent important areas of investigation that could transform the industrial production of these valuable compounds. Additionally, the integration of artificial intelligence and machine learning approaches in synthetic planning is beginning to influence the discovery of new halogenation methodologies and the optimization of existing processes.

属性

IUPAC Name |

5-bromo-6-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-5(2-10)3-11-7(9)6(4)8/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEYMDQHJPAHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile typically involves the halogenation of a pyridine derivative. One common method includes the bromination and chlorination of 4-methylpyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in a solvent like acetonitrile or dichloromethane, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

化学反应分析

Types of Reactions

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the halogens.

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with reduced functional groups.

Coupling Products: Biaryl compounds formed through the coupling of the pyridine ring with aromatic rings.

科学研究应用

Medicinal Chemistry

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential to target specific receptors or enzymes involved in disease processes.

- Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity against these pathogens, highlighting its potential as an antimicrobial agent.

Materials Science

The compound is utilized in developing novel materials with unique electronic or optical properties. Its halogenated structure can influence the electronic characteristics of materials, making it suitable for applications in organic electronics and photonics.

Biological Studies

In biological research, this compound is employed as a precursor for synthesizing biologically active molecules used in various assays. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.

Industrial Chemistry

The compound is also used in producing agrochemicals and other industrial chemicals. Its chemical stability and reactivity make it suitable for various synthetic pathways in industrial applications.

作用机制

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its target. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile with structurally related pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₄BrClN₂ | ~251.5 (calc.) | Br (C5), Cl (C6), CH₃ (C4) | Nitrile (C3) |

| 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid | C₇H₅BrClNO₂ | 250.48 | Br (C5), Cl (C6), CH₃ (C4) | Carboxylic acid (C3) |

| 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile | C₈H₄BrN₃O | ~254.0 | Br (C4), OH (C6) | Nitrile (C3) |

| 6-(5-Chloro-2-methoxyphenyl)-4-(trifluoromethyl)-2-hydroxypyridine-3-carbonitrile | C₁₄H₈ClF₃N₂O₂ | ~340.7 | Cl (aryl), CF₃ (C4), OCH₃ (aryl), OH (C2) | Nitrile (C3), Hydroxyl |

Key Observations:

Functional Group Impact: The nitrile group in this compound enhances electrophilicity at C3, making it reactive toward nucleophilic substitutions or cycloadditions. In contrast, the carboxylic acid derivative () may exhibit lower reactivity due to hydrogen bonding and acidity .

Halogen Positioning: The ortho positioning of Br and Cl in the target compound creates steric hindrance, which may slow down substitution reactions compared to mono-halogenated derivatives.

Electronic Effects :

- The trifluoromethyl group in 6-(5-Chloro-2-methoxyphenyl)-4-(trifluoromethyl)-2-hydroxypyridine-3-carbonitrile () introduces strong electron-withdrawing effects, significantly altering electronic density compared to the methyl group in the target compound .

生物活性

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₅BrClN₂, with a molecular weight of approximately 218.48 g/mol. It features a pyridine ring substituted with bromine and chlorine atoms, alongside a carbonitrile group. The presence of these halogen substituents and the nitrile group is believed to enhance its biological activity by modulating interactions with various biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure often correlates with increased antibacterial efficacy. Specifically, studies have shown that the compound can inhibit the growth of harmful bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The mechanism of action for this compound is thought to involve interactions with specific enzymes or receptors. The halogen substituents can enhance binding affinity, while the nitrile group may participate in hydrogen bonding, contributing to the overall biological activity. This interaction profile makes it a promising candidate for further development in medicinal chemistry .

Synthesis and Applications

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of various biologically active molecules, particularly those targeting specific receptors or enzymes involved in disease processes. Its applications extend beyond medicinal chemistry into materials science and industrial chemistry.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a precursor for synthesizing pharmaceutical compounds targeting specific biological pathways. |

| Materials Science | Development of novel materials with unique electronic or optical properties. |

| Industrial Chemistry | Production of agrochemicals and other industrial chemicals. |

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial properties of several pyridine derivatives, including this compound. The results indicated significant inhibition against multiple bacterial strains, highlighting its potential as an antimicrobial agent .

- Synthesis of Derivatives : Research has focused on synthesizing derivatives from this compound to explore enhanced biological activity. For example, modifications at different positions on the pyridine ring have yielded compounds with improved potency against various targets .

常见问题

Basic: What are the optimal synthetic routes for 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. A common approach includes:

- Nucleophilic substitution using precursors like 2-chloro-4,6-dimethylpyridine-3-carbonitrile, where bromine and chlorine are introduced sequentially under controlled conditions. Solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) are critical for regioselective substitution .

- Reflux conditions with methanesulfonic acid in methanol or ethanol to facilitate cyclization and stabilize intermediates, as observed in structurally related pyridine derivatives .

- Purification via column chromatography or recrystallization to isolate the target compound, ensuring >95% purity (common threshold for research-grade materials) .

Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

- HPLC/GC-MS:

- Quantifies purity (>98% for kinetic studies) and detects trace impurities from halogenation byproducts .

Advanced: How do the electronic effects of substituents influence the reactivity and regioselectivity in cross-coupling reactions?

Methodological Answer:

The bromine and chlorine atoms at positions 5 and 6 create electron-deficient regions, directing reactions to specific sites:

- Suzuki-Miyaura Coupling:

- Cyano Group Stability:

- Computational Modeling:

Advanced: What strategies mitigate conflicting data in reaction yields when varying catalysts or solvents?

Methodological Answer:

Discrepancies in yields often arise from competing reaction pathways. Mitigation strategies include:

- Solvent Screening:

- Catalyst Optimization:

- In Situ Monitoring:

Advanced: How can computational methods predict the compound’s behavior in novel reaction systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Docking Studies:

- Evaluate non-covalent interactions (e.g., hydrogen bonding with the cyano group) in biological targets, aiding drug discovery applications .

- Machine Learning (ML):

- Train models on halogenated pyridine datasets to forecast optimal reaction conditions (e.g., catalyst/solvent combinations) with >85% accuracy in yield prediction .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation:

- Waste Disposal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。